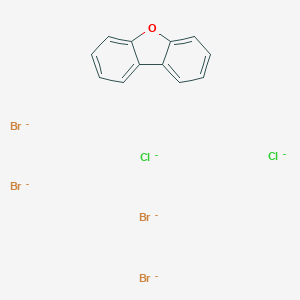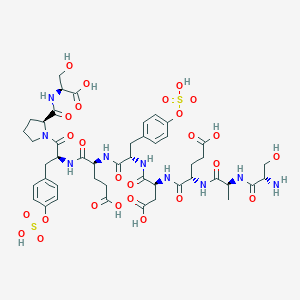
Cholecystokinin C-terminal flanking peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Cholecystokinin C-terminal flanking peptide (CCK-8) is a neuropeptide that is found in the gastrointestinal tract and the central nervous system. It is synthesized in the enteroendocrine cells of the small intestine and is released in response to the presence of food in the stomach. CCK-8 is known to play a key role in the regulation of appetite, digestion, and satiety. Synthesis Method: CCK-8 is synthesized by the proteolytic cleavage of procholecystokinin, which is a larger precursor protein. The cleavage occurs at the C-terminal end of the protein and results in the release of the CCK-8 peptide. The synthesis of CCK-8 can also be achieved through chemical synthesis, which involves the use of solid-phase peptide synthesis. Scientific Research Application: CCK-8 has been extensively studied in the field of neuroscience and has been shown to play a key role in the regulation of feeding behavior and energy metabolism. It has also been implicated in the pathogenesis of obesity and other metabolic disorders. CCK-8 has been used as a tool in various scientific studies to investigate the mechanisms underlying appetite regulation and energy balance. Mechanism of Action: CCK-8 acts on the CCK-A and CCK-B receptors, which are located in the brain and the gastrointestinal tract. The binding of CCK-8 to these receptors leads to the activation of various signaling pathways, which ultimately result in the regulation of feeding behavior and energy metabolism. CCK-8 is known to stimulate the release of digestive enzymes and bile from the pancreas and gallbladder, respectively. Biochemical and Physiological Effects: CCK-8 has a number of biochemical and physiological effects on the body. It is known to decrease food intake by inducing satiety and reducing hunger. It also stimulates the release of digestive enzymes and bile, which aid in the digestion and absorption of nutrients. CCK-8 has also been shown to regulate glucose metabolism and lipid metabolism. Advantages and Limitations for Lab Experiments: CCK-8 has been widely used as a tool in scientific studies to investigate the mechanisms underlying appetite regulation and energy metabolism. Its advantages include its ability to induce satiety and reduce food intake, which makes it a useful tool for investigating the effects of food intake on various physiological processes. However, its limitations include its short half-life and the fact that it is rapidly degraded in the bloodstream. Future Directions: There are a number of future directions for research on CCK-8. One area of interest is the role of CCK-8 in the pathogenesis of obesity and other metabolic disorders. Another area of interest is the development of novel CCK-8 analogs that can be used as therapeutic agents for the treatment of obesity and other metabolic disorders. Additionally, further research is needed to investigate the mechanisms underlying the effects of CCK-8 on glucose metabolism and lipid metabolism.
Eigenschaften
CAS-Nummer |
101162-62-3 |
|---|---|
Produktname |
Cholecystokinin C-terminal flanking peptide |
Molekularformel |
C46H61N9O26S2 |
Molekulargewicht |
1220.2 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C46H61N9O26S2/c1-22(48-39(65)27(47)20-56)38(64)49-28(12-14-35(58)59)40(66)52-31(19-37(62)63)43(69)51-30(17-23-4-8-25(9-5-23)80-82(74,75)76)42(68)50-29(13-15-36(60)61)41(67)53-32(18-24-6-10-26(11-7-24)81-83(77,78)79)45(71)55-16-2-3-34(55)44(70)54-33(21-57)46(72)73/h4-11,22,27-34,56-57H,2-3,12-21,47H2,1H3,(H,48,65)(H,49,64)(H,50,68)(H,51,69)(H,52,66)(H,53,67)(H,54,70)(H,58,59)(H,60,61)(H,62,63)(H,72,73)(H,74,75,76)(H,77,78,79)/t22-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI-Schlüssel |
KGMRSCSATQWHQF-ABUNNCLWSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N |
SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(CO)N |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(CO)N |
Andere CAS-Nummern |
101162-62-3 |
Sequenz |
SAEDXEXPS |
Synonyme |
CCK-TFP cholecystokinin C-terminal flanking peptide cholecystokinin precursor-related nonapeptide Gly-Arg-Arg-Ser-Ala-Glu-Asp-Tyr-Glu-Tyr-Pro-Ser glycyl-arginyl-arginyl-seryl-alanyl-glutamyl-aspartyl-tyrosyl-glutamyl-tyrosyl-prolyl-serine peptide serine serine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



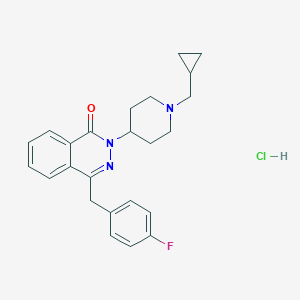
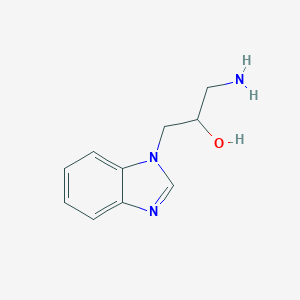
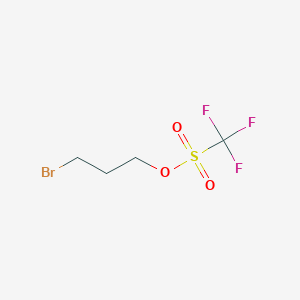
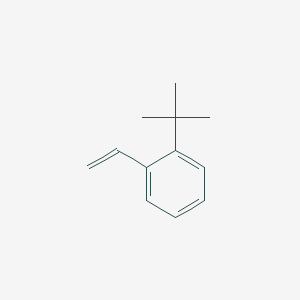
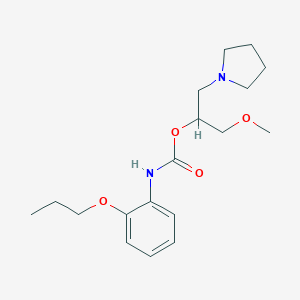
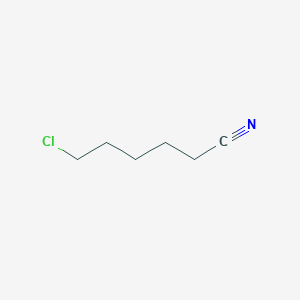
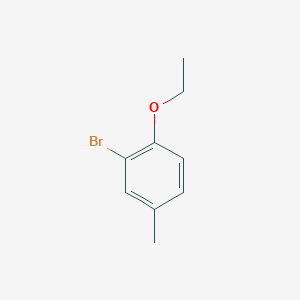
![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)
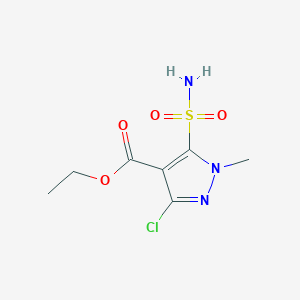
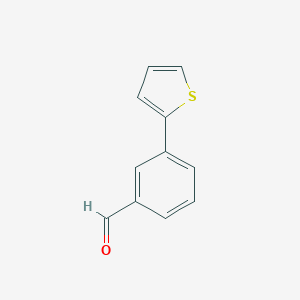
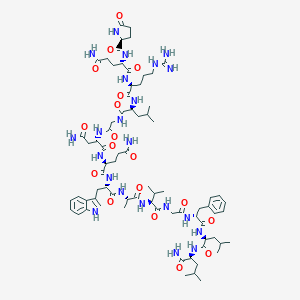
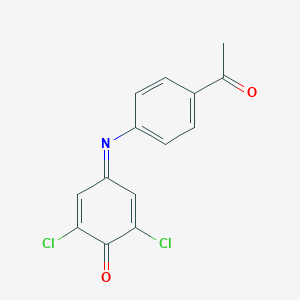
![2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B10967.png)
